molecular formula C4H3F2N B12309522 2-(Difluoromethyl)prop-2-enenitrile

2-(Difluoromethyl)prop-2-enenitrile

Cat. No.: B12309522
M. Wt: 103.07 g/mol
InChI Key: OHJXKDBCONOHMS-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)prop-2-enenitrile is an organic compound with the molecular formula C₄H₃F₂N. It is characterized by the presence of a difluoromethyl group attached to a prop-2-enenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 2-(Difluoromethyl)prop-2-enenitrile can be achieved through several methods. One common approach involves the difluoromethylation of prop-2-enenitrile using difluoromethylating agents. These reactions typically require specific catalysts and conditions to ensure high yield and purity. Industrial production methods often involve large-scale reactions under controlled environments to maintain consistency and efficiency .

Chemical Reactions Analysis

2-(Difluoromethyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo substitution reactions where the difluoromethyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-(Difluoromethyl)prop-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)prop-2-enenitrile exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

2-(Difluoromethyl)prop-2-enenitrile can be compared with other similar compounds, such as:

Biological Activity

2-(Difluoromethyl)prop-2-enenitrile, a compound characterized by its unique difluoromethyl and nitrile functional groups, has garnered attention in the field of medicinal chemistry due to its potential biological activities. While research on this compound is still emerging, preliminary studies suggest it may possess significant pharmacological properties that warrant further investigation.

Chemical Structure and Properties

The chemical formula for this compound is C5H4F2NC_5H_4F_2N, and its structure can be represented as follows:

F2CCH=CHCN\text{F}_2C-CH=CH-CN

This compound features a propene backbone with a difluoromethyl group and a nitrile group, which are known to influence its reactivity and interactions with biological systems.

Anticancer Potential

Research indicates that compounds with similar structures to this compound may exhibit anticancer properties. For instance, fluorinated derivatives of other nitriles have shown effectiveness in inhibiting glycolysis in cancer cells, particularly glioblastoma multiforme (GBM) . The incorporation of fluorine atoms generally enhances the metabolic stability and bioavailability of compounds, potentially leading to improved therapeutic efficacy.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Glycolysis : Similar compounds have been shown to inhibit key enzymes in the glycolytic pathway, such as hexokinase, which is crucial for cancer cell metabolism .
  • Targeting Cellular Pathways : The presence of the nitrile group can facilitate interactions with various biomolecules, possibly affecting signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Summary of Biological Activity

Activity Description
Anticancer Activity Potential inhibition of glycolysis in cancer cells; promising for GBM treatment.
Mechanism Possible interaction with hexokinase and other metabolic enzymes.
Research Status Limited but promising; requires further investigation into specific pathways.

Properties

Molecular Formula

C4H3F2N

Molecular Weight

103.07 g/mol

IUPAC Name

2-(difluoromethyl)prop-2-enenitrile

InChI

InChI=1S/C4H3F2N/c1-3(2-7)4(5)6/h4H,1H2

InChI Key

OHJXKDBCONOHMS-UHFFFAOYSA-N

Canonical SMILES

C=C(C#N)C(F)F

Origin of Product

United States

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